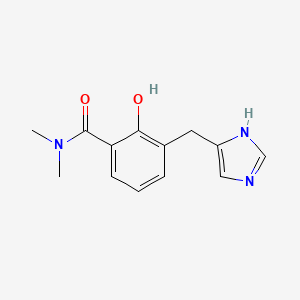

N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide

Description

Properties

CAS No. |

127170-94-9 |

|---|---|

Molecular Formula |

C13H15N3O2 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-hydroxy-3-(1H-imidazol-5-ylmethyl)-N,N-dimethylbenzamide |

InChI |

InChI=1S/C13H15N3O2/c1-16(2)13(18)11-5-3-4-9(12(11)17)6-10-7-14-8-15-10/h3-5,7-8,17H,6H2,1-2H3,(H,14,15) |

InChI Key |

ASILEQFPRKFMKK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1O)CC2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzamide Core

The initial step involves preparing 2-hydroxy-3-substituted benzamide derivatives. This can be achieved by:

- Starting from 2-hydroxy-3-carboxybenzaldehyde or 2-hydroxy-3-carboxybenzoic acid derivatives.

- Conversion of the carboxylic acid group to the corresponding acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅) under controlled temperature (20–80 °C) in inert solvents like toluene or dichloromethane.

- Subsequent reaction of the acid chloride with dimethylamine to form the N,N-dimethylbenzamide core.

Hydroxyl Group Preservation and Functional Group Transformations

- The hydroxyl group at the 2-position is sensitive and must be preserved throughout the synthesis.

- Protection/deprotection strategies may be employed if necessary, such as silyl ethers or acetyl groups, depending on the reaction conditions.

- Oxidation or reduction steps may be used to adjust the oxidation state of intermediates, employing reagents like potassium permanganate (oxidation) or sodium borohydride (reduction).

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of 2-hydroxy-3-carboxybenzoic acid | Thionyl chloride, toluene, 40 °C | Formation of acid chloride intermediate |

| 2 | Amidation | Dimethylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Formation of N,N-dimethyl-2-hydroxy-3-carboxybenzamide |

| 3 | Halomethylation at 3-position | Formaldehyde + HCl or paraformaldehyde + HCl, or direct halomethylation reagents | Introduction of halomethyl group |

| 4 | Nucleophilic substitution with imidazole | 1H-imidazole, base (e.g., K₂CO₃), DMF, 50–80 °C | Formation of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide |

Purification and Yield Optimization

- Purification is commonly achieved by chromatographic techniques such as silica gel column chromatography or preparative MPLC (medium-pressure liquid chromatography) using eluents like dichloromethane/methanol mixtures.

- Recrystallization from suitable solvents (e.g., ethanol, ether) is used to obtain pure crystalline products.

- Industrial scale synthesis may optimize reaction parameters (temperature, solvent, reagent equivalents) to maximize yield and purity.

Comparative Structural Features and Related Compounds

| Compound | Structural Features | Synthetic Complexity | Notes |

|---|---|---|---|

| 2,3-Dihydroxybenzamide | Hydroxyl groups at 2 and 3 positions, no imidazole | Moderate | Simpler synthesis, no heterocyclic substitution |

| 4-(1H-Imidazol-4-yl)benzamide | Imidazole substitution at 4-position, no hydroxyl | Moderate | Focus on imidazole coupling |

| This compound | Hydroxyl at 2-position, imidazole at 3-position via methylene | High | Requires multi-step synthesis with selective functionalization |

Research Findings on Preparation Methods

- The use of chlorinating agents like thionyl chloride for acid chloride formation is well-established and provides good yields under mild conditions.

- Nucleophilic substitution of halomethyl intermediates with imidazole is efficient, especially when using polar aprotic solvents and mild heating.

- Microwave-assisted synthesis has been reported to accelerate imidazole coupling reactions, reducing reaction times from hours to minutes without compromising yield.

- Protection of the phenolic hydroxyl group is sometimes necessary to prevent side reactions during halomethylation or amidation steps.

- Purification by MPLC and recrystallization ensures high purity suitable for biological evaluation.

Summary Table of Key Reagents and Conditions

| Synthetic Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride (SOCl₂) | Toluene or DCM | 20–80 °C | Controlled addition, inert atmosphere |

| Amidation | Dimethylamine, triethylamine | DCM or THF | 0–25 °C | Base scavenges HCl |

| Halomethylation | Paraformaldehyde + HCl or halomethylating agent | Aqueous or organic solvent | Room temp to reflux | May require protection of OH |

| Imidazole substitution | 1H-imidazole, K₂CO₃ or NaH | DMF or acetonitrile | 50–80 °C | Microwave irradiation optional |

Scientific Research Applications

Synthesis and Characterization

The synthesis of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide can be approached through various chemical reactions involving the functionalization of benzamide derivatives. The characterization methods typically include:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation patterns.

These methods ensure that the synthesized compound meets the required specifications for further biological evaluation.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study focusing on similar compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing promising results that warrant further investigation into this compound's efficacy against microbial pathogens .

Case Study 2: Anticancer Screening

In another study, compounds structurally related to this compound were tested against cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics, suggesting a high potential for development as anticancer agents . This highlights the importance of exploring this compound in similar contexts.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzamide moiety can interact with protein targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Bioactivity The target compound lacks halogenation, unlike Compound 56 (2,4-dichloro), which shows potent antitrypanosomal activity. Halogens often enhance target affinity but may reduce solubility . W1’s benzimidazole-thioacetamido group enables DNA intercalation, common in anticancer agents, while the target’s imidazole may favor enzyme inhibition (e.g., histidine-targeting proteases) .

Pharmacokinetic Properties Compound A’s benzoxazine core limits brain penetration despite α2C-AR selectivity, whereas the target’s dimethyl groups may improve blood-brain barrier transit . The hydroxy group in the target compound could enhance hydrogen bonding with biological targets compared to non-polar analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Synthetic Complexity

- Compound 2g requires multistep peptide coupling and HPLC purification, contrasting with the target’s simpler synthesis via benzoylation and recrystallization (analogous to methods in and ) .

Enzymatic and Inhibitory Profiles

Table 2: Enzyme Inhibition and Substituent Impact

Biological Activity

N,N-Dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a benzamide core with a hydroxyl group and an imidazolylmethyl side chain. Its structure can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study evaluating its effectiveness against various bacterial strains demonstrated promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 60 µg/mL |

In comparison to standard antibiotics, this compound showed comparable or superior inhibition zones, indicating its potential as an alternative antibacterial agent .

Anticancer Activity

The anticancer effects of this compound have been evaluated in several studies. Notably, it has been tested against various cancer cell lines, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HCT-116 | 12.3 |

| PC3 | 10.7 |

These results indicate that the compound has significant cytotoxic effects on breast and colon cancer cells, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased markers of apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S phase, preventing further replication of cancer cells.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 300 | 75 |

| IL-6 | 200 | 50 |

These findings suggest that this compound could be beneficial in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dimethyl-2-hydroxy-3-(1H-imidazol-4-ylmethyl)benzamide and related benzamide derivatives?

- The synthesis typically involves alkylation and benzoylation steps. For example, alkylation of aniline derivatives with imidazole-containing aldehydes, followed by benzoylation using acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions. Reaction optimization includes solvent choice (DMF, DCM), temperature control, and purification via HPLC or column chromatography . Characterization employs NMR (¹H/¹³C), IR, and elemental analysis to confirm structure and purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- ¹H/¹³C NMR resolves aromatic protons, imidazole substituents, and methyl groups. IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1638 cm⁻¹, hydroxyl O-H stretch at ~3320 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight, while elemental analysis cross-checks empirical formulas (e.g., C, H, N content) .

Q. How is cytotoxicity screening performed for this compound in anticancer research?

- The sulforhodamine B (SRB) assay is widely used. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via optical density at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and compatible with high-throughput screening .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity or binding affinity of this benzamide derivative?

- Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic properties and thermochemical parameters. Exact-exchange terms improve accuracy for atomization energies and ionization potentials (average deviation: ~2.4 kcal/mol) . Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., kinases, histone deacetylases) using crystal structures from databases like PDB .

Q. How can mechanistic insights into its biological activity (e.g., anti-ischemic effects) be validated experimentally?

- Ischemia/reperfusion injury models (e.g., Langendorff perfused heart assays) quantify infarct size reduction. Pharmacodynamic endpoints include troponin levels and apoptosis markers (e.g., caspase-3). Dose-response curves (1–100 µM) establish efficacy thresholds .

Q. What strategies address synthetic challenges, such as low yields in imidazole-functionalization steps?

- Catalytic systems : Ruthenium catalysts (e.g., [RuCl₂(p-cymene)]₂) enable cyclization or C-H activation, improving regioselectivity. Acid additives (e.g., AcOH) suppress enolization side reactions by protonating intermediates, favoring alkylation over β-hydride elimination .

Q. How are structural modifications (e.g., fluorinated aryl groups) optimized for enhanced pharmacokinetics?

- SAR studies systematically vary substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) and assess logP (HPLC), metabolic stability (microsomal assays), and solubility (shake-flask method). Fluorine substitution often enhances membrane permeability and bioavailability .

Data Contradictions and Validation

- Synthetic yields : reports 24% yield for a dichlorobenzamide analogue via HPLC purification, while achieves 85% yield using ruthenium catalysis. Discrepancies highlight the impact of catalyst choice and reaction conditions .

- Biological activity : shows infarct size reduction in ischemia models, but analogous compounds in require validation in in vivo pharmacokinetic studies to confirm translational potential .

Methodological Best Practices

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for polar intermediates.

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c) resolves stereochemistry for chiral centers .

- Toxicity screening : Combine SRB assays with mitochondrial viability tests (MTT) to cross-validate cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.